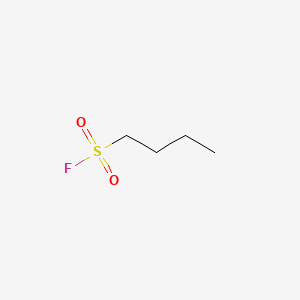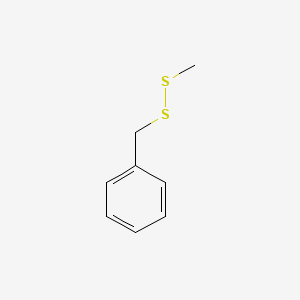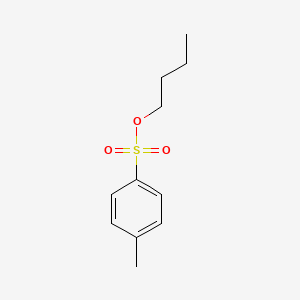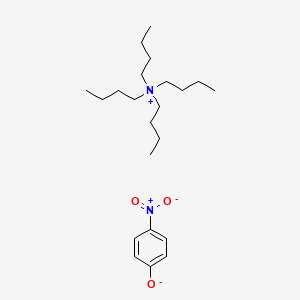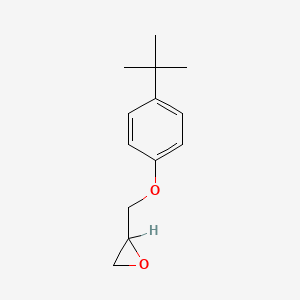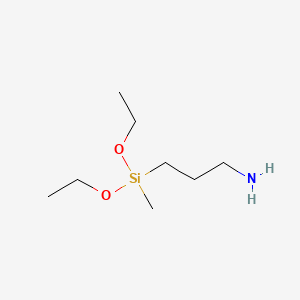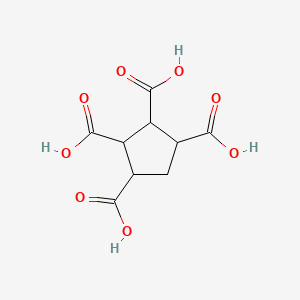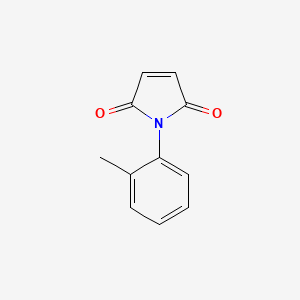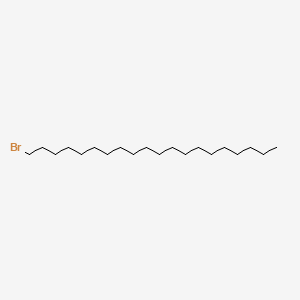
3-(piperidin-4-ylmethyl)-1H-indole
説明
3-(Piperidin-4-ylmethyl)-1H-indole, commonly referred to as PMI, is a small molecule synthetic compound with a wide range of applications in science and medicine. PMI is a derivative of indole, a heterocyclic aromatic organic compound found in many plants and organisms. PMI is known for its unique properties, such as its ability to act as an agonist or antagonist of various receptors in the body. PMI has been studied for its potential use in treating a variety of diseases, including cancer, diabetes, and cardiovascular diseases.
科学的研究の応用
Corrosion Inhibition
3-Amino alkylated indoles, including derivatives of 3-(piperidin-4-ylmethyl)-1H-indole, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. Research conducted by Verma et al. (2016) demonstrated that these compounds exhibit high inhibition efficiency, with the inhibition performance improving with the increasing ring size of the amino group. The study utilized a combination of gravimetric, electrochemical, and surface morphology analyses, alongside quantum chemical calculations and molecular dynamics simulations, to understand the interaction of these inhibitors with mild steel surfaces (Verma et al., 2016).
Rearrangement Reactions in Synthetic Chemistry
Hallett et al. (2000) investigated an unusual DAST-mediated rearrangement reaction involving the indole nucleus, specifically focusing on a compound structurally related to this compound. The reaction's stereo- and regiochemical outcomes were analyzed using stereochemical markers and low-temperature NMR experiments (Hallett et al., 2000).
作用機序
Target of Action
Piperidine derivatives, which include 3-(piperidin-4-ylmethyl)-1h-indole, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Mode of Action
It’s worth noting that piperidine derivatives have been found to exhibit various pharmacological activities . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to therapeutic effects.
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
将来の方向性
生化学分析
Biochemical Properties
3-(piperidin-4-ylmethyl)-1H-indole plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including metabolism and cell signaling . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the Wnt signaling pathway by inhibiting GSK-3, leading to altered gene expression and cellular responses . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes like GSK-3 by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in downstream signaling pathways and gene expression. Additionally, this compound can interact with other proteins and receptors, modulating their activity and influencing cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies . Over time, this compound can undergo metabolic degradation, which may influence its efficacy and potency. Long-term exposure to this compound has been observed to cause sustained changes in cellular signaling and metabolism, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, this compound can modulate cellular functions without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in cellular metabolism and signaling pathways. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can influence metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. For example, its interaction with GSK-3 can affect glycogen metabolism and energy production in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
3-(piperidin-4-ylmethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYWCJOLDLYIOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188645 | |
| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3515-49-9 | |
| Record name | Indole, 3-(4-piperidylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indole, 3-(4-piperidinylmethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50188645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



